4-(Chlorosulfonyl)butane-1-sulfonyl fluoride
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Overview
Description
4-(Chlorosulfonyl)butane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H8ClFO4S2. It is known for its reactivity and is used in various chemical processes and applications. This compound is characterized by the presence of both chlorosulfonyl and sulfonyl fluoride functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)butane-1-sulfonyl fluoride typically involves the reaction of butane-1-sulfonyl fluoride with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: Butane-1-sulfonyl fluoride and chlorosulfonic acid.
Reaction Conditions: The reaction is conducted at a low temperature to prevent side reactions and decomposition of the reactants.
Product Isolation: The product is isolated through distillation or crystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)butane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous base.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis Products: Hydrolysis yields sulfonic acids and their derivatives.
Scientific Research Applications
4-(Chlorosulfonyl)butane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its ability to react with amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)butane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various applications, such as enzyme inhibition and protein labeling.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzene-1-sulfonyl fluoride: Similar in structure but with a benzene ring instead of a butane chain.
2-Nitrobenzenesulfonyl fluoride: Contains a nitro group and is used in similar applications.
(2-Aminoethyl)benzenesulfonyl fluoride:
Uniqueness
4-(Chlorosulfonyl)butane-1-sulfonyl fluoride is unique due to its specific combination of functional groups and its reactivity profile. The presence of both chlorosulfonyl and sulfonyl fluoride groups allows for versatile chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-chlorosulfonylbutane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClFO4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGCRKVLGGDVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClFO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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